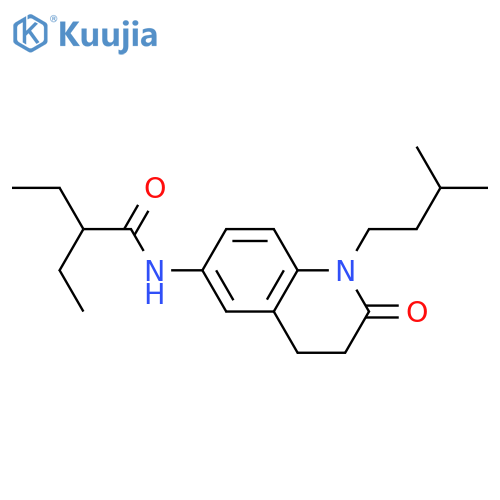

Cas no 946325-56-0 (2-ethyl-N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbutanamide)

2-ethyl-N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbutanamide 化学的及び物理的性質

名前と識別子

-

- 2-ethyl-N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbutanamide

- 2-ethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]butanamide

- 2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

- SR-01000912434-1

- SR-01000912434

- F2384-0537

- 946325-56-0

- AKOS024645178

- 2-ethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]butanamide

-

- インチ: 1S/C20H30N2O2/c1-5-15(6-2)20(24)21-17-8-9-18-16(13-17)7-10-19(23)22(18)12-11-14(3)4/h8-9,13-15H,5-7,10-12H2,1-4H3,(H,21,24)

- InChIKey: OVKGQZWXZFUKNC-UHFFFAOYSA-N

- ほほえんだ: C(NC1C=CC2=C(C=1)CCC(=O)N2CCC(C)C)(=O)C(CC)CC

計算された属性

- せいみつぶんしりょう: 330.230728204g/mol

- どういたいしつりょう: 330.230728204g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 24

- 回転可能化学結合数: 7

- 複雑さ: 431

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

2-ethyl-N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbutanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2384-0537-5μmol |

2-ethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]butanamide |

946325-56-0 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2384-0537-75mg |

2-ethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]butanamide |

946325-56-0 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2384-0537-15mg |

2-ethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]butanamide |

946325-56-0 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2384-0537-40mg |

2-ethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]butanamide |

946325-56-0 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2384-0537-20μmol |

2-ethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]butanamide |

946325-56-0 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2384-0537-10mg |

2-ethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]butanamide |

946325-56-0 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2384-0537-10μmol |

2-ethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]butanamide |

946325-56-0 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2384-0537-4mg |

2-ethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]butanamide |

946325-56-0 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2384-0537-30mg |

2-ethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]butanamide |

946325-56-0 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2384-0537-1mg |

2-ethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]butanamide |

946325-56-0 | 90%+ | 1mg |

$54.0 | 2023-05-16 |

2-ethyl-N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbutanamide 関連文献

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

2-ethyl-N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbutanamideに関する追加情報

Introduction to 2-Ethyl-N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbutanamide (CAS No. 946325-56-0)

2-Ethyl-N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbutanamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, identified by its CAS number 946325-56-0, belongs to a class of molecules known for their potential therapeutic applications. The intricate molecular structure of this compound includes a tetrahydroquinoline core, which is a well-studied scaffold in medicinal chemistry, often associated with bioactive properties.

The chemical formula of 2-Ethyl-N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbutanamide highlights its complexity, featuring a combination of alkyl and acyclic groups that contribute to its distinct physicochemical properties. The presence of an amide functional group and the substitution pattern on the tetrahydroquinoline ring suggest potential interactions with biological targets, making this compound a promising candidate for further investigation.

In recent years, there has been a growing interest in tetrahydroquinoline derivatives due to their demonstrated efficacy in various pharmacological contexts. These derivatives are often explored for their potential roles in treating neurological disorders, infectious diseases, and cancer. The specific modifications present in 2-Ethyl-N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbutanamide may confer unique advantages over other analogs, such as enhanced solubility or improved target specificity.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. The tetrahydroquinoline core is particularly noteworthy, as it is a common motif in drugs that have successfully reached the market. For instance, some tetrahydroquinoline-based compounds have been investigated for their anti-inflammatory and antiviral properties. The modifications introduced in 2-Ethyl-N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbutanamide could potentially fine-tune its pharmacological profile, making it more effective or selective in targeting specific biological pathways.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques has enabled researchers to explore various structural analogs efficiently. The amide bond in the molecule is particularly critical for its stability and bioactivity, necessitating careful optimization during the synthetic process.

Recent advancements in computational chemistry have facilitated the rapid screening of potential drug candidates like 2-Ethyl-N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbutanamide. Molecular modeling studies can predict how this compound might interact with biological targets at the atomic level. These predictions are invaluable for guiding experimental design and prioritizing compounds for further testing. For example, virtual screening has identified several tetrahydroquinoline derivatives with promising activity against enzymes involved in cancer metabolism.

The pharmacological evaluation of 2-Ethyl-N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbutanamide has revealed several intriguing findings. Initial in vitro studies suggest that this compound exhibits moderate activity against certain enzymatic targets relevant to neurological disorders. The tetrahydroquinoline moiety appears to be crucial for these interactions, highlighting its importance as a pharmacophore. Additionally, the presence of alkyl groups may influence the compound's ability to cross biological membranes, potentially affecting its bioavailability.

In vivo studies have also been conducted to assess the safety and efficacy of this compound. Animal models have provided valuable insights into its pharmacokinetic behavior and potential side effects. While preliminary results are encouraging, further studies are needed to fully understand its therapeutic potential and long-term safety profile. The structural diversity of tetrahydroquinoline derivatives makes them an attractive class of compounds for drug discovery efforts aimed at addressing unmet medical needs.

The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists、biologists、pharmacologists,and clinicians。The synthesis and characterization of compounds like 2-Ethyl-N-1-(3-methylbutyl)-2 oxo -1,23,4 -tetrahydropyrazolone -6 -yI butanamide exemplify the importance of such collaborations in advancing drug discovery。By leveraging cutting-edge technologies and integrating knowledge from multiple fields,researchers can accelerate the process of identifying and developing new therapeutic agents。

The future prospects for 2-Ethyl-N -1 ( 3 -methyl butyI ) - 20x0 - l ,23 ,4 -tetrahydropyrazolone -6 -yI butanamide are promising,given its unique structural features and preliminary pharmacological activity。Further research is warranted to fully elucidate its mechanism of action,optimize its pharmacokinetic properties,and evaluate its clinical potential。As our understanding of biological systems continues to expand,compounds like this one will play an increasingly important role in the development of next-generation therapeutics。

946325-56-0 (2-ethyl-N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbutanamide) 関連製品

- 1804256-42-5(Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate)

- 519055-66-4(2-(propan-2-yl)-1,3-thiazole-5-sulfonamide)

- 642473-95-8(TLR7/8 agonist 3)

- 1805234-65-4(5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetonitrile)

- 1052634-81-7(2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid)

- 2189725-33-3(N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide)

- 2137803-66-6(2-(Dimethylamino)-1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one)

- 2680828-26-4(2-(2,2,2-trifluoroacetamido)methylbicyclo2.2.1heptane-2-carboxylic acid)

- 197079-02-0(1-Methyl-1H-pyrazole-5-carbohydrazide)

- 17626-86-7(2-(propan-2-yl)-1,3-benzothiazole)